N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide
Overview
Description
N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide is a complex organic compound with a molecular formula of C20H26N2O4S This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with glycine in the presence of a base such as triethylamine to form the sulfonyl glycine derivative.
Amidation: The sulfonyl glycine derivative is then reacted with N-methyl aniline to form the corresponding amide.
Coupling with butanamide: The final step involves coupling the amide with butanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-4-methylbenzenesulfonamide
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 4-methyl-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide
Uniqueness
N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide is unique due to its specific structural features, such as the combination of a sulfonyl group with a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-4-7-19(24)21-17-8-5-6-9-18(17)22-20(25)14-23(3)28(26,27)16-12-10-15(2)11-13-16/h5-6,8-13H,4,7,14H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEDPULMZVRJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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